molecular formula C27H16Cl2N2O5 B10879501 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B10879501
M. Wt: 519.3 g/mol
InChI Key: ITOATATWFRNFPH-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, an oxoethyl group, and a pyrroloquinolinyl benzoate moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl oxoethyl intermediate: This step involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl oxalate in the presence of a base such as pyridine.

    Synthesis of the pyrroloquinolinyl benzoate moiety: This involves the cyclization of 4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline with 4-aminobenzoic acid under acidic conditions.

    Coupling of the intermediates: The final step involves the esterification of the dichlorophenyl oxoethyl intermediate with the pyrroloquinolinyl benzoate moiety using a coupling agent like DCC (dicyclohexylcarbodiimide) in an organic solvent such as dichloromethane.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to hydroxyl groups.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate include:

    3-(3,4-dichlorophenyl)-1,1-dimethyl-urea: This compound has a similar dichlorophenyl group but differs in its urea moiety.

    2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the dichlorophenyl group but has a triazole ring instead of the pyrroloquinolinyl benzoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H16Cl2N2O5

Molecular Weight

519.3 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C27H16Cl2N2O5/c1-14-23-24(18-4-2-3-5-21(18)30-14)26(34)31(25(23)33)17-9-6-15(7-10-17)27(35)36-13-22(32)16-8-11-19(28)20(29)12-16/h2-12H,13H2,1H3

InChI Key

ITOATATWFRNFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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